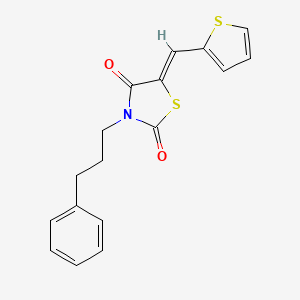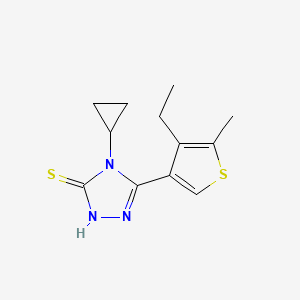
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-2-carboxamide
説明
N-(2-hydroxy-1,1-dimethylethyl)-9-oxo-9H-fluorene-2-carboxamide, commonly known as HOF, is a chemical compound that has been extensively studied for its potential applications in scientific research. HOF is a member of the class of compounds known as amides and is used as a synthetic intermediate in the preparation of other organic compounds.
作用機序
The mechanism of action of HOF in biological systems is not well understood, but it is believed to involve the formation of covalent bonds with proteins and nucleic acids. HOF has been shown to bind to the active site of enzymes and to inhibit their activity, suggesting that it may have potential as a therapeutic agent.
Biochemical and Physiological Effects:
HOF has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the disruption of mitochondrial function. HOF has also been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of using HOF in lab experiments is its high solubility in a variety of organic solvents, which makes it easy to work with. However, HOF is also highly reactive and can be difficult to handle, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on HOF, including the development of new synthetic methods for its preparation, the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases, and the exploration of its use as a molecular switch in the development of smart materials. Additional research is also needed to better understand the mechanism of action of HOF in biological systems and to identify potential side effects and limitations of its use.
科学的研究の応用
HOF has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of proteins and nucleic acids, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. HOF has also been studied for its potential use as a molecular switch in the development of smart materials.
特性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-18(2,10-20)19-17(22)11-7-8-13-12-5-3-4-6-14(12)16(21)15(13)9-11/h3-9,20H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLMGRXZOVXMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670725 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[({2-[(4-nitrophenyl)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4752387.png)
![N-(aminocarbonyl)-2-[(6-phenylpyrimidin-4-yl)thio]acetamide](/img/structure/B4752392.png)
![5-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-N,N-diethyl-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4752407.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4752410.png)
![N-(5-{5-chloro-2-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4752424.png)
![N-(4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4752432.png)
![pentyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4752433.png)

![ethyl 1-[5-(3-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4752455.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B4752482.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4752492.png)
![4-[({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4752500.png)
